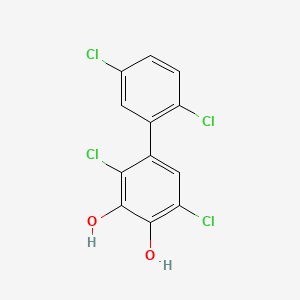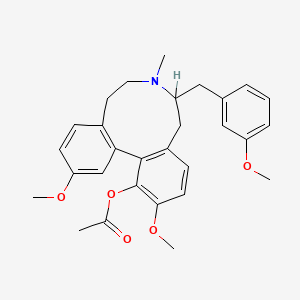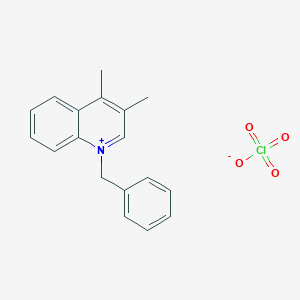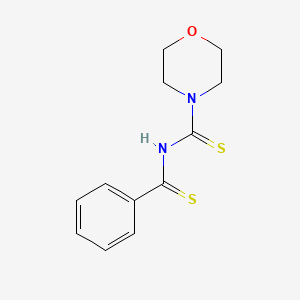
N-(Benzenecarbothioyl)morpholine-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Benzenecarbothioyl)morpholine-4-carbothioamide is a compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a benzenecarbothioyl group and a morpholine-4-carbothioamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenecarbothioyl)morpholine-4-carbothioamide typically involves the reaction of benzenecarbothioyl chloride with morpholine-4-carbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(Benzenecarbothioyl)morpholine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The benzenecarbothioyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzenecarbothioyl derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has shown its potential as an antibacterial and antifungal agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Benzenecarbothioyl)morpholine-4-carbothioamide involves its interaction with biological targets, such as enzymes and receptors. The compound’s antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their metabolic processes. Molecular docking studies have shown that it can bind to RNA, suggesting a potential mechanism for its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
N-acyl-morpholine-4-carbothioamides: These compounds share a similar structure and exhibit comparable antimicrobial properties.
Morpholine-4-carbothioamide derivatives:
Uniqueness
N-(Benzenecarbothioyl)morpholine-4-carbothioamide stands out due to its unique combination of a benzenecarbothioyl group and a morpholine-4-carbothioamide moiety. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
80733-27-3 |
|---|---|
Molecular Formula |
C12H14N2OS2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
N-(benzenecarbonothioyl)morpholine-4-carbothioamide |
InChI |
InChI=1S/C12H14N2OS2/c16-11(10-4-2-1-3-5-10)13-12(17)14-6-8-15-9-7-14/h1-5H,6-9H2,(H,13,16,17) |
InChI Key |
JUSWQHWXPXAWOU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)NC(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


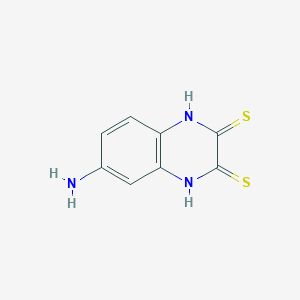

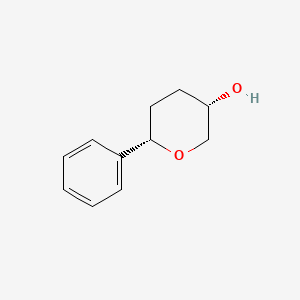
phosphane](/img/structure/B14416070.png)
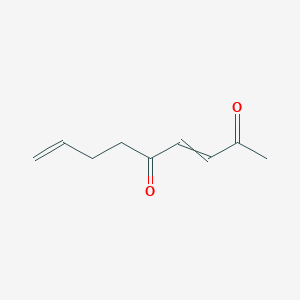
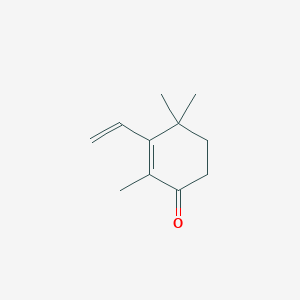
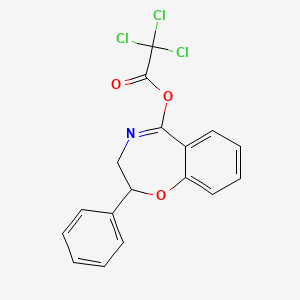
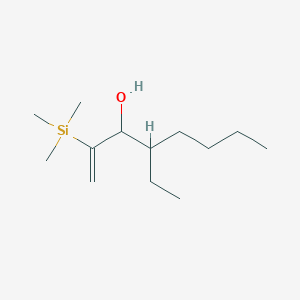

![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)
